molecular formula C13H25N3O2 B7919258 N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-acetamide

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-acetamide

Cat. No.: B7919258
M. Wt: 255.36 g/mol
InChI Key: XDUNLRWEOVNKAD-KIYNQFGBSA-N
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Description

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-acetamide is a structurally complex acetamide derivative featuring a piperidine ring substituted at the 3-position with a methyl group bearing an acetamide moiety. The (S)-2-amino-3-methyl-butyryl group attached to the piperidine nitrogen introduces chirality and a branched aliphatic chain, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-9(2)12(14)13(18)16-6-4-5-11(8-16)7-15-10(3)17/h9,11-12H,4-8,14H2,1-3H3,(H,15,17)/t11?,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUNLRWEOVNKAD-KIYNQFGBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)CNC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC(C1)CNC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-acetamide, a compound with potential therapeutic applications, has been studied for its biological activity, particularly its effects on various cellular processes and its potential as a pharmaceutical agent. This article synthesizes findings from diverse sources to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

This compound belongs to a class of piperidine derivatives. The structural formula can be represented as follows:

C13H22N2O\text{C}_{13}\text{H}_{22}\text{N}_{2}\text{O}

This compound features a piperidine ring, an acetamide group, and an amino acid moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease processes. For example, studies have shown that compounds with similar structures can inhibit RORγ activity, which is crucial in regulating immune responses and inflammation .

Antimicrobial Activity

Research has indicated that related compounds exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been shown to possess antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values for similar compounds suggest effective antibacterial action, which may extend to this compound as well .

Cytotoxicity and Anticancer Potential

A study focusing on the cytotoxic effects of piperidine derivatives demonstrated that they can induce apoptosis in cancer cell lines. The IC50 values for related compounds were found to be lower than those of standard chemotherapeutics like doxorubicin, indicating promising anticancer potential .

Study 1: In Vitro Evaluation

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant growth inhibition in A431 and Jurkat cell lines, with IC50 values comparable to established anticancer drugs.

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A4315.010.0
Jurkat6.012.0

Study 2: Antimicrobial Testing

In another investigation into the antimicrobial properties of related piperidine derivatives, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it had a notable effect on bacterial growth.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
E. coli2550
S. aureus1530

Scientific Research Applications

Medicinal Chemistry

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-acetamide has garnered attention for its potential therapeutic applications, particularly in treating neurological disorders.

Mechanism of Action:

  • Beta-Secretase Inhibition: Preliminary studies suggest that this compound may inhibit beta-secretase, an enzyme linked to Alzheimer’s disease pathology by reducing amyloid-beta plaque formation.

Case Study:
A study conducted on similar compounds indicated that modifications in the piperidine structure significantly influenced their inhibitory activity against beta-secretase, highlighting the relevance of structural optimization.

The compound is being investigated for its biological activity, including antimicrobial properties. Research indicates that derivatives of this compound exhibit effectiveness against both Gram-positive and Gram-negative bacteria.

Biological Testing:
In vitro assays have shown that compounds with similar structures possess significant antimicrobial activity, suggesting potential applications in developing new antibiotics.

Chemical Synthesis

This compound serves as a versatile building block in synthetic chemistry. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Synthetic Routes:
The synthesis typically involves:

  • Formation of the piperidine ring.
  • Introduction of the (S)-2-amino-3-methyl-butyryl group using chiral catalysts.
  • Acylation to attach the acetamide moiety.

Industrial Applications

Beyond medicinal uses, this compound could have implications in industrial chemistry, particularly as a catalyst or in materials development. The unique structural features may enable it to facilitate specific reactions or contribute to novel material properties.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Heterocycle Substitution Position N-Substituent Molecular Formula Molar Mass (g/mol) Key Features
Target Compound Piperidine 3-ylmethyl Acetamide C₁₄H₂₇N₃O₂ ~269.38* (S)-configuration, branched chain
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-methyl-acetamide Piperidine 4-ylmethyl Methyl C₁₄H₂₇N₃O₂ 269.38 Increased steric hindrance
N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide Piperidine 3-ylmethyl Ethyl C₁₃H₂₅N₃O₂ ~255.36 Shorter chain, higher flexibility
N-[(1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-acetamide Pyrrolidine 3-ylmethyl Acetamide C₁₃H₂₃N₃O₂ ~253.35 Smaller ring, altered conformation

*Estimated based on analog data.

Functional and Pharmacological Insights

While direct bioactivity data for the target compound is unavailable, related acetamides demonstrate:

  • Metabolic stability : Bulky N-substituents (e.g., isopropyl in ) may reduce CYP450-mediated oxidation compared to methyl/ethyl groups .
  • Chiral specificity : The (S)-configuration in the target compound could enhance target binding affinity versus racemic analogs, as seen in enantioselective syntheses () .

Commercial and Industrial Relevance

  • Supplier availability : Multiple vendors list analogs (e.g., N-isopropyl and cyclopropyl derivatives), indicating industrial interest () .
  • Patent activity : Acetamide derivatives are frequently patented for therapeutic uses (), though specific claims for the target compound require further investigation .

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